N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-1H-indole-3-carboxamide
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Overview
Description
N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-1H-indole-3-carboxamide is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, which is known for its electron-withdrawing properties, making it a valuable component in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-1H-indole-3-carboxamide typically involves multiple steps, starting with the preparation of the indole core. The indole core is then functionalized with the trifluoromethyl groups and the carboxamide moiety. Common reagents used in these reactions include trifluoromethylating agents, such as trifluoromethyl iodide, and coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-1H-indole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the indole core or the trifluoromethyl groups.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-1H-indole-3-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s ability to interact with biological molecules, potentially inhibiting or activating specific enzymes and receptors. This interaction can lead to various biological effects, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as a catalyst in organic transformations.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Used in the synthesis of various organic compounds.
N-Phenyl-bis(trifluoromethanesulfonimide): Utilized in the development of advanced materials and specialty chemicals.
Uniqueness
N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-1H-indole-3-carboxamide stands out due to its unique combination of the indole core and trifluoromethyl groups, which confer distinct chemical and biological properties. This makes it a versatile compound with applications across multiple scientific disciplines .
Properties
CAS No. |
634185-01-6 |
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Molecular Formula |
C17H10F6N2O2 |
Molecular Weight |
388.26 g/mol |
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxy-1H-indole-3-carboxamide |
InChI |
InChI=1S/C17H10F6N2O2/c18-16(19,20)8-5-9(17(21,22)23)7-10(6-8)24-14(26)13-11-3-1-2-4-12(11)25-15(13)27/h1-7,25,27H,(H,24,26) |
InChI Key |
CVECRNOOZGFPHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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